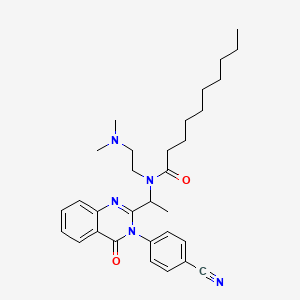

VUF5834

Description

Properties

Molecular Formula |

C31H41N5O2 |

|---|---|

Molecular Weight |

515.7 g/mol |

IUPAC Name |

N-[1-[3-(4-cyanophenyl)-4-oxoquinazolin-2-yl]ethyl]-N-[2-(dimethylamino)ethyl]decanamide |

InChI |

InChI=1S/C31H41N5O2/c1-5-6-7-8-9-10-11-16-29(37)35(22-21-34(3)4)24(2)30-33-28-15-13-12-14-27(28)31(38)36(30)26-19-17-25(23-32)18-20-26/h12-15,17-20,24H,5-11,16,21-22H2,1-4H3 |

InChI Key |

KTSFPXCHLDGJCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)N(CCN(C)C)C(C)C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VUF5834; VUF-5834; VUF 5834; |

Origin of Product |

United States |

Foundational & Exploratory

LUF5834: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a novel, non-ribose partial agonist for adenosine (B11128) receptors, exhibiting potent activity at the A2A and A2B subtypes.[1] Its unique chemical structure, lacking the ribose moiety characteristic of endogenous adenosine and classic synthetic agonists, leads to a distinct mechanism of action.[2] This guide provides an in-depth technical overview of LUF5834's pharmacological profile, including its binding affinities and functional potencies across adenosine receptor subtypes. Detailed experimental protocols for key assays and visualizations of its signaling pathway and binding interactions are presented to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of LUF5834 at human adenosine receptor subtypes. Data is compiled from radioligand binding and functional assays.

| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |

| A1 | 2.6 | - | [1] |

| A2A | 2.6 | 12 | [1] |

| A2B | - | 12 | [1] |

| A3 | 538 | - | [1] |

Mechanism of Action

LUF5834 acts as a partial agonist at the A2A and A2B adenosine receptors.[1] Upon binding to the A2A receptor, which is coupled to a Gs protein, LUF5834 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

A2A Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the A2A adenosine receptor is depicted below.

Caption: A2A Receptor Signaling Cascade.

Unique Binding Interactions

Mutagenesis studies have revealed that LUF5834 interacts with a set of amino acid residues in the A2A receptor binding pocket that is distinct from those engaged by adenosine-like agonists.[2] While the orthosteric residue Phe168 is crucial for the function of both LUF5834 and classic agonists, mutations of Thr88 and Ser277, which interact with the ribose moiety of adenosine, do not affect the potency of LUF5834.[2] Furthermore, mutation of Asn253, which is critical for the agonist activity of adenosine-like ligands, has a minimal effect on LUF5834's affinity but abrogates its agonist activity.[2] This suggests a different mode of receptor activation.

The following diagram illustrates the key residue interactions for LUF5834 at the A2A receptor.

Caption: Key Residue Interactions for LUF5834.

Experimental Protocols

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of LUF5834 for the A2A receptor using the antagonist radioligand [3H]ZM241385.

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]ZM241385 (1.7 nM).

-

Non-specific binding control: 10 µM ZM241385.

-

LUF5834 at various concentrations.

-

GF/B filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-hA2A cells.

-

In a 96-well plate, add cell membranes, [3H]ZM241385, and either vehicle, non-specific control, or varying concentrations of LUF5834.

-

Incubate at 25°C for 2 hours.

-

Separate bound from free radioligand by rapid filtration through GF/B filters.

-

Wash filters three times with ice-cold binding buffer.

-

Measure radioactivity on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC50 of LUF5834.

-

Calculate the Ki value using the Cheng-Prusoff equation.

The workflow for this assay is visualized below.

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This protocol measures the functional potency (EC50) of LUF5834 by quantifying its ability to stimulate cAMP production in cells expressing the A2A receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human A2A receptor.

-

Stimulation buffer.

-

LUF5834 at various concentrations.

-

cAMP detection kit (e.g., LANCE cAMP 384 kit).

-

Plate reader.

Procedure:

-

Harvest and resuspend HEK293-hA2A cells in stimulation buffer.

-

Plate 5000 cells/well in a 384-well plate.

-

Add varying concentrations of LUF5834 to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 value for LUF5834.

Conclusion

LUF5834 is a valuable pharmacological tool for studying adenosine receptor function. Its distinct, non-ribose-dependent mechanism of action at the A2A receptor provides a unique avenue for investigating the structural basis of receptor activation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and will aid in the development of novel therapeutics targeting the adenosine system.

References

- 1. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 2. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

LUF5834: A Technical Guide to its Adenosine Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of LUF5834, a novel non-ribose partial agonist for adenosine (B11128) receptors. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a significant compound in adenosine receptor research due to its unique non-ribose structure. Unlike traditional adenosine analogues, LUF5834 activates adenosine receptors through a distinct binding mode.[1] This guide focuses on its interaction with the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (EC₅₀) of LUF5834 have been determined across various studies. The following tables summarize the available quantitative data for each human adenosine receptor subtype.

Table 1: LUF5834 Binding Affinity (Ki) at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A₁ | 2.6 | |

| A₂A | 2.6 | |

| A₂A | 28 | [2] |

| A₃ | 538 |

Table 2: LUF5834 Functional Potency (EC₅₀) at Human Adenosine Receptors

| Receptor Subtype | EC₅₀ (nM) | Reference |

| A₂A | 56.2 | [3] |

| A₂B | 12 | [2] |

Note: Ki and EC₅₀ values can vary between different experimental setups and cell systems.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of LUF5834 at adenosine receptors.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of LUF5834 using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of LUF5834 for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A₂A).

-

LUF5834.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[4]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target adenosine receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[5]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of LUF5834.[5]

-

Controls: Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4][5]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

-

Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the LUF5834 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a general method for determining the functional potency (EC₅₀) of LUF5834 by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the concentration of LUF5834 that produces 50% of its maximal effect on cAMP production.

Materials:

-

Intact cells expressing the adenosine receptor of interest (e.g., HEK-293 or CHO cells).

-

LUF5834.

-

Forskolin (B1673556) (for Gi-coupled receptors).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

Stimulation Buffer (e.g., HBSS).

-

Lysis Buffer.

-

cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

Plate reader compatible with the detection kit.

Workflow:

Procedure:

-

Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor in a stimulation buffer to prevent the degradation of cAMP.

-

Ligand Addition: Add varying concentrations of LUF5834 to the wells. For Gi-coupled receptors (A₁ and A₃), cells are typically co-stimulated with forskolin to induce a measurable decrease in cAMP.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes) to allow for cAMP production.[6]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the LUF5834 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways

LUF5834, as a partial agonist, activates the downstream signaling pathways of the adenosine receptors it binds to. The following diagrams illustrate the primary signaling cascades for each receptor subtype.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to Gi/o proteins, leading to inhibitory effects on adenylyl cyclase and modulation of ion channels.[7]

A₂A Adenosine Receptor Signaling

The A₂A receptor couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[8]

A₂B Adenosine Receptor Signaling

The A₂B receptor can couple to both Gs and Gq proteins, leading to increases in both cAMP and intracellular calcium.[9]

A₃ Adenosine Receptor Signaling

The A₃ receptor couples to Gi and Gq proteins, leading to inhibition of adenylyl cyclase and stimulation of phospholipase C.[10][11]

Conclusion

LUF5834 is a potent, non-ribose partial agonist with high affinity for A₁ and A₂A adenosine receptors and functional activity at A₂A and A₂B receptors.[2][3] Its distinct chemical structure and binding mode make it a valuable tool for probing the function of adenosine receptors. This guide provides a foundational understanding of its binding characteristics and the experimental approaches used for its characterization, which will be beneficial for researchers in the field of purinergic signaling and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

LUF5834: A Technical Guide to a Non-Ribose Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a synthetic, non-ribose molecule recognized for its potent partial agonist activity at specific adenosine (B11128) receptors. Chemically identified as 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, this compound has become a valuable tool in pharmacological research. Its primary function lies in the activation of A2A and A2B adenosine receptors, with a distinct mechanism of action compared to traditional adenosine-based agonists. This document provides a comprehensive technical overview of LUF5834, including its binding profile, functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Properties

LUF5834 is a small molecule with the following key characteristics:

| Property | Value |

| Molecular Formula | C17H12N6OS |

| Molecular Weight | 348.38 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| CAS Number | 333962-91-7[1] |

Pharmacological Profile: Binding Affinity and Functional Efficacy

LUF5834 exhibits a distinct profile of binding affinity (Ki) and functional efficacy (EC50) across the four subtypes of adenosine receptors. It is a potent partial agonist at the A2A and A2B receptors and also demonstrates high affinity for the A1 receptor.[1] Its selectivity is notable for being lower at the A3 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50) | Activity | Reference |

| A1 | 2.6 nM | - | Partial Agonist | [1] |

| A2A | 2.6 nM | 12 nM | Partial Agonist | [1] |

| A2B | - | 12 nM | Partial Agonist | [1] |

| A3 | 538 nM | - | - | [1] |

Note: The binding affinity and efficacy values may vary slightly between different studies and experimental conditions.

Mechanism of Action and Signaling Pathways

LUF5834's primary function is to act as a partial agonist at A2A and A2B adenosine receptors, which are G-protein coupled receptors (GPCRs). The A2A and A2B receptors are typically coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like LUF5834, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

A key feature of LUF5834 is its non-ribose structure. Unlike traditional adenosine agonists that rely on interactions with the ribose binding pocket of the receptor, LUF5834 activates the A2A receptor through a distinct set of interactions.[2] This unique binding mode has been elucidated through site-directed mutagenesis studies.

Signaling Pathway of LUF5834 at the A2A Adenosine Receptor

Caption: LUF5834 activation of the A2A receptor and downstream signaling.

Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

This protocol is adapted from methodologies used to characterize adenosine receptor ligands.

Objective: To determine the binding affinity (Ki) of LUF5834 for the human A2A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 U/mL adenosine deaminase.

-

Radioligand: [3H]ZM241385 (a selective A2A antagonist).

-

Non-specific binding control: 10 µM CGS21680 (an A2A agonist).

-

LUF5834 stock solution in DMSO.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hA2AR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration ~2 nM), and 50 µL of varying concentrations of LUF5834.

-

For determining non-specific binding, add 50 µL of 10 µM CGS21680 instead of LUF5834.

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~50 µ g/well ).

-

Incubate the plate at 25°C for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of LUF5834 from the competition binding curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for A2A Receptor Efficacy

This protocol is a general guideline for measuring cAMP production in response to A2A receptor activation.

Objective: To determine the functional efficacy (EC50) of LUF5834 at the human A2A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 50 µM rolipram).

-

LUF5834 stock solution in DMSO.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture:

-

Seed HEK293-hA2AR cells in a 96-well plate at a density of ~50,000 cells/well and incubate overnight.

-

-

Agonist Stimulation:

-

Wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing varying concentrations of LUF5834 to the wells.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the LUF5834 concentration.

-

Determine the EC50 value, which is the concentration of LUF5834 that produces 50% of the maximal response, using non-linear regression.

-

Site-Directed Mutagenesis of the A2A Receptor

This protocol is based on the study by Lane et al. (2012) to investigate the binding of LUF5834.[2]

Objective: To create point mutations in the A2A receptor to identify amino acid residues critical for LUF5834 binding and activation.

Materials:

-

Plasmid DNA containing the wild-type human A2A receptor cDNA.

-

Mutagenic primers designed to introduce the desired point mutation (e.g., T88A, S277A, N253A).

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

LB agar (B569324) plates with appropriate antibiotic for selection.

-

DNA sequencing reagents.

Procedure:

-

Primer Design:

-

Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

-

-

DpnI Digestion:

-

Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product and incubating at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Functional Analysis:

-

Transfect the mutated A2A receptor plasmid into HEK293 cells and perform radioligand binding and cAMP functional assays as described above to assess the impact of the mutation on LUF5834's affinity and efficacy.

-

Caption: Workflow for A2A receptor site-directed mutagenesis.

Conclusion

LUF5834 is a pivotal research tool for investigating the pharmacology of adenosine receptors. Its unique non-ribose structure and distinct mechanism of action provide valuable insights into the activation of GPCRs. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of pharmacology, drug discovery, and molecular biology, enabling further exploration of the therapeutic potential of modulating the adenosine system.

References

LUF5834: A Technical Guide to a Non-Ribose Partial Agonist at Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a potent, non-ribose partial agonist with high affinity for the adenosine (B11128) A2A and A2B receptors. This technical guide provides a comprehensive overview of LUF5834, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts centered on this compound.

Introduction

LUF5834, chemically identified as 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, represents a significant departure from traditional adenosine receptor agonists which are typically adenosine derivatives containing a ribose moiety.[1][2] Its unique structure as a non-ribose agonist confers a distinct pharmacological profile, including partial agonism at A2A and A2B receptors. This property makes LUF5834 a valuable tool for studying adenosine receptor function and a potential lead compound for therapeutic development, particularly in conditions where modest receptor activation is desired to avoid overstimulation.

Pharmacological Profile

LUF5834 exhibits a distinct binding and functional profile at adenosine receptors. The following tables summarize the quantitative data available for this compound.

Table 1: Binding Affinity and Potency of LUF5834

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Adenosine A2A | Ki | 2.6 | |

| Adenosine A2B | EC50 | 12 | |

| Adenosine A1 | Ki | 2.6 | |

| Adenosine A3 | Ki | 538 |

Table 2: Functional Efficacy of LUF5834 at the A2A Receptor

| Parameter | Value | Condition | Reference |

| Efficacy | ~30-37% | High A2AAR expression | [3] |

| EC50 | 56.2 nM | High A2AAR expression | [3] |

| IC50 | 372 nM | In the presence of NECA (EC80) | [3] |

Mechanism of Partial Agonism

The partial agonism of LUF5834 at the A2A adenosine receptor (A2AAR) is attributed to its ability to bind to both inactive and active conformations of the receptor.[3] This contrasts with full agonists, which exhibit a strong preference for the active receptor state.[3] By stabilizing a mixed population of receptor conformations, LUF5834 elicits a submaximal response compared to full agonists like N-ethylcarboxamidoadenosine (NECA).[3] Structural studies have revealed that LUF5834 engages with specific residues in the A2AAR binding pocket that are distinct from those interacting with adenosine-like ligands.[2][3] A key interaction involves a hydrogen bond between the p-hydroxy group of LUF5834 and the amino acid T883.36.[3]

Signaling Pathways

As a partial agonist at A2A and A2B adenosine receptors, LUF5834 primarily modulates Gs protein-coupled signaling pathways, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4]

Figure 1: LUF5834-mediated Gs protein signaling pathway.

Experimental Protocols

The characterization of LUF5834 has been accomplished through a variety of standard and specialized experimental techniques. Below are the methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of LUF5834 for different adenosine receptor subtypes.

Figure 2: Workflow for radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably or transiently expressing the human adenosine receptor of interest are prepared.

-

Incubation: Membranes are incubated with a specific concentration of a suitable radiolabeled antagonist (e.g., [3H]ZM241385 for A2AR) and a range of concentrations of LUF5834.[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist. The concentration of LUF5834 that inhibits 50% of the specific radioligand binding (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of LUF5834 to stimulate the production of intracellular cAMP, providing a measure of its efficacy (EC50).

Protocol:

-

Cell Culture: HEK293 cells transiently or stably expressing the adenosine A2A receptor are cultured.[2]

-

Agonist Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[2]

-

Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit, such as a LANCE cAMP 384 kit.[2]

-

Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of LUF5834 that produces 50% of its maximal effect.

G Protein Dissociation Assay (BRET-based)

This assay directly measures the activation of G proteins by the receptor upon agonist binding.

Protocol:

-

Cell Transfection: Cells are co-transfected with constructs for the A2AAR and a BRET-based G protein biosensor (e.g., Gαs-Rluc8 and Gβγ-GFP2).[3]

-

Assay Procedure: Transfected cells are seeded in a 96-well plate. On the day of the experiment, the medium is replaced with an assay buffer. The agonist (NECA or LUF5834) is then added at various concentrations.[3]

-

BRET Measurement: The BRET signal is measured over time to monitor the dissociation of the G protein subunits, which is indicative of receptor activation.

-

Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of LUF5834.[3]

Conclusion

LUF5834 is a well-characterized non-ribose partial agonist of adenosine A2A and A2B receptors. Its unique mechanism of action, involving the stabilization of both active and inactive receptor states, provides a valuable tool for dissecting the complexities of adenosine receptor signaling. The detailed pharmacological data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of LUF5834 and similar compounds.

References

- 1. Characterization of [3H]LUF5834: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LUF5834: A Non-Ribose Adenosine Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LUF5834, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-ribose partial agonist for the adenosine (B11128) A1 and A2A receptors.[1] The discovery of LUF5834 challenged the traditional understanding that a ribose moiety is essential for adenosine receptor agonism.[1] This compound has emerged as a valuable pharmacological tool for studying adenosine receptor function and holds potential for therapeutic applications in conditions where modulation of the adenosinergic system is beneficial. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LUF5834.

Physicochemical Properties and Data

LUF5834 is a potent ligand for adenosine receptors, exhibiting selectivity for A1 and A2A subtypes over the A3 receptor.[2] Its key physicochemical and pharmacological parameters are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile | |

| Molecular Formula | C17H12N6OS | [2] |

| Molecular Weight | 348.38 g/mol | [2] |

| CAS Number | 333962-91-7 | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Binding Affinity and Efficacy

The interaction of LUF5834 with adenosine receptor subtypes has been characterized through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional efficacy (EC50) values.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Assay Conditions | Reference |

| A1 | 2.6 | Competition binding assay using [3H]DPCPX | [2] |

| A2A | 2.6 | Competition binding assay using [3H]ZM241385 | [2] |

| A3 | 538 | Competition binding assay using [125I]AB-MECA | [2] |

Table 2: Functional Efficacy (EC50) of LUF5834 at Human Adenosine Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| A2A | 12 | cAMP accumulation assay | [2] |

| A2B | 12 | cAMP accumulation assay | [2] |

Synthesis of LUF5834

While a specific, detailed synthesis protocol for LUF5834 is not publicly available, a likely synthetic route can be inferred from the synthesis of analogous 2-amino-3,5-dicyanopyridine derivatives.[3][4] The general strategy involves a multi-component reaction to construct the core pyridine (B92270) scaffold.

Proposed Synthetic Pathway:

A plausible synthesis of LUF5834 would likely involve a one-pot, three-component reaction of 4-hydroxybenzaldehyde, malononitrile, and 2-((1H-imidazol-2-yl)methyl)thio-malononitrile, catalyzed by a base such as piperidine (B6355638) or a Lewis acid.

Mechanism of Action and Signaling Pathways

LUF5834 acts as a partial agonist at adenosine A1 and A2A receptors.[1] Unlike traditional adenosine agonists that rely on the ribose moiety for their activity, LUF5834 interacts with a distinct set of amino acid residues within the binding pocket of the A2A receptor.[5]

Adenosine A1 Receptor Signaling

Activation of the adenosine A1 receptor by LUF5834 primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7]

Adenosine A2A Receptor Signaling

Upon binding of LUF5834, the adenosine A2A receptor couples to stimulatory G proteins (Gs).[8] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9][10] PKA can then phosphorylate various downstream targets, modulating gene expression and cellular function.

Experimental Protocols

The characterization of LUF5834 has relied on standard pharmacological assays. Detailed below are the general methodologies for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LUF5834 for adenosine receptors.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared by homogenization and centrifugation.[11]

-

Assay Buffer: A suitable buffer, typically Tris-HCl with MgCl2, is used.[11]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of LUF5834.[1][8]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[11]

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay

This functional assay measures the ability of LUF5834 to stimulate or inhibit the production of cyclic AMP, providing its efficacy (EC50) value.

Protocol Outline:

-

Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.[12]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[13]

-

Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12] For Gi-coupled receptors, forskolin (B1673556) is often used to stimulate basal cAMP levels.

-

Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.[14]

-

cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.[12][15]

-

Data Analysis: Dose-response curves are plotted to determine the EC50 value of LUF5834.[12]

Conclusion

LUF5834 is a significant pharmacological agent that has advanced our understanding of adenosine receptor biology. Its unique non-ribose structure and partial agonist activity at A1 and A2A receptors make it a valuable tool for research. This guide provides a foundational understanding of its discovery, synthesis, and characterization, intended to support further investigation and potential therapeutic development by the scientific community.

References

- 1. Characterization of [3H]LUF5834: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 7. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

LUF5834: A Technical Guide to its Selectivity for Adenosine A1 vs. A3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of LUF5834 for the human adenosine (B11128) A1 (A₁) and A₃ receptors. The following sections detail the quantitative binding affinities, the experimental methodologies utilized for their determination, and the associated signaling pathways of these two receptor subtypes.

Quantitative Binding Affinity of LUF5834

The selectivity of LUF5834 for the adenosine A₁ receptor over the A₃ receptor is a critical aspect of its pharmacological profile. The binding affinities, expressed as inhibitor constant (Kᵢ) values, demonstrate a significant preference for the A₁ receptor subtype.

| Compound | Receptor Subtype | Kᵢ (nM) | Cell Line |

| LUF5834 | Adenosine A₁ | 2.6 | CHO |

| LUF5834 | Adenosine A₃ | 538 | CHO |

Table 1: Binding Affinities of LUF5834 for Human Adenosine A₁ and A₃ Receptors. This table summarizes the Kᵢ values of LUF5834, highlighting its higher affinity for the A₁ receptor compared to the A₃ receptor. The data was obtained from studies using Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant receptors.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of LUF5834 for adenosine A₁ and A₃ receptors is typically achieved through competitive radioligand binding assays. The following protocol outlines a representative methodology based on standard practices for this type of experiment.

Objective: To determine the inhibitor constant (Kᵢ) of LUF5834 at the human adenosine A₁ and A₃ receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human adenosine A₁ receptor or the human adenosine A₃ receptor.

-

Radioligand for A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ antagonist.

-

Radioligand for A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), a selective A₃ agonist.

-

Test Compound: LUF5834.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells stably expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and increasing concentrations of LUF5834.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the LUF5834 concentration.

-

Determine the IC₅₀ value (the concentration of LUF5834 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Signaling Pathways

Both adenosine A₁ and A₃ receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gᵢ/G₀). Activation of these receptors by an agonist initiates a cascade of intracellular signaling events.

Adenosine A₁ Receptor Signaling

Activation of the A₁ receptor leads to the dissociation of the G protein into its α and βγ subunits. The Gαᵢ subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC) and certain potassium channels, while inhibiting specific calcium channels.

Caption: Adenosine A₁ Receptor Signaling Pathway.

Adenosine A₃ Receptor Signaling

Similar to the A₁ receptor, the A₃ receptor couples to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, A₃ receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The A₃ receptor has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs).

Caption: Adenosine A₃ Receptor Signaling Pathway.

Experimental Workflow: GPCR Radioligand Binding Assay

The following diagram illustrates the general workflow for a G protein-coupled receptor (GPCR) radioligand binding assay, as described in the protocol above.

Caption: GPCR Radioligand Binding Assay Workflow.

In Vitro Biological Activity of LUF5834: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of LUF5834, a notable non-adenosine partial agonist for adenosine (B11128) receptors. The information presented herein is curated for professionals in the fields of pharmacology and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Core Compound Profile

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is recognized as a potent partial agonist primarily targeting the A2A and A2B adenosine receptors. Its activity profile also shows engagement with A1 receptors and selectivity over A3 receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of LUF5834's in vitro biological activity, including its binding affinity (Ki) and functional potency (EC50) at various human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference Radioligand | Cell Line |

| A1 | 2.6 | [3H]LUF5834 | Not specified |

| A2A | 2.6 | Not specified | Not specified |

| A3 | 538 | Not specified | Not specified |

Data sourced from commercially available technical data sheets.

Table 2: Functional Potency (EC50) and Efficacy of LUF5834

| Receptor Subtype | Assay Type | EC50 (nM) | Efficacy | Cell Line | Reference |

| A2B | Not specified | 12 | Partial Agonist | Not specified | |

| A2A | Gαs Dissociation | 56.2 | 37% (vs. NECA) | High-expressing cells | [1] |

Signaling Pathway

LUF5834 exerts its effects primarily through the canonical G-protein coupled receptor (GPCR) signaling pathway associated with the A2A adenosine receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3][4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of LUF5834 for the adenosine A2A receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]ZM241385 (a potent A2A antagonist).

-

Competitor: LUF5834.

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

-

GF/B glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hA2AR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine assay buffer, a fixed concentration of [3H]ZM241385 (typically at or below its Kd value), and varying concentrations of LUF5834.

-

To determine non-specific binding, a separate set of wells should contain the assay components plus a high concentration of a non-radiolabeled antagonist.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of LUF5834 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of LUF5834 to generate a competition curve.

-

Determine the IC50 value (the concentration of LUF5834 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of LUF5834 to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy as a partial agonist.

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 50 µM rolipram (B1679513) and 50 µM cilostamide) to prevent cAMP degradation.

-

LUF5834.

-

A full A2A receptor agonist (e.g., NECA) as a positive control.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture:

-

Seed HEK293-hA2AR cells in a 96-well plate and grow to 80-90% confluency.

-

-

Agonist Stimulation:

-

Wash the cells with stimulation buffer.

-

Add varying concentrations of LUF5834 or the full agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of LUF5834.

-

Determine the EC50 value from the curve.

-

Calculate the efficacy of LUF5834 as a percentage of the maximal response induced by the full agonist.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a partial GPCR agonist like LUF5834.

References

LUF5834: A Technical Guide to its Distinct Interactions with the Adenosine A₂A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5834 is a potent, non-ribose partial agonist of the adenosine (B11128) A₂A and A₂B receptors.[1][2] Its unique chemical structure, lacking the ribose moiety characteristic of endogenous adenosine and many synthetic agonists, leads to a distinct mode of interaction with the A₂A receptor binding pocket. This guide provides an in-depth analysis of the key amino acid residues involved in the binding and activation of the A₂A receptor by LUF5834, drawing primarily from mutagenesis studies that compare its effects to the classical adenosine-like agonist, CGS21680.[3] Understanding these differential interactions is crucial for the rational design of novel A₂A receptor modulators with specific pharmacological profiles.

Quantitative Analysis of LUF5834 and CGS21680 Interaction with Wild-Type and Mutant A₂A Receptors

Site-directed mutagenesis studies have been instrumental in elucidating the critical residues for the binding and functional activity of LUF5834 and CGS21680 at the human A₂A adenosine receptor. The following tables summarize the key quantitative data from these experiments, focusing on the potency (pEC₅₀) in functional cAMP assays and the binding affinity (pKᵢ) from radioligand binding assays.

Table 1: Functional Potency (pEC₅₀) of LUF5834 and CGS21680 at Wild-Type and Mutant A₂A Receptors

| Receptor | LUF5834 pEC₅₀ | CGS21680 pEC₅₀ | Fold Change in Potency (LUF5834) | Fold Change in Potency (CGS21680) |

| Wild-Type | 7.9 ± 0.1 | 7.5 ± 0.1 | - | - |

| F168A | < 5 | < 5 | > 800 | > 300 |

| T88A | 7.8 ± 0.1 | 6.8 ± 0.1 | 1.3 | 5 |

| S277A | 7.7 ± 0.1 | 6.5 ± 0.1 | 1.6 | 10 |

| N253A | No Agonism | 6.9 ± 0.1 | - | 4 |

| W246A | 7.4 ± 0.1 | 6.0 ± 0.1 | 3.2 | 32 |

| E13A | 7.6 ± 0.1 | 6.2 ± 0.1 | 2 | 20 |

Table 2: Binding Affinity (pKᵢ) of LUF5834 and CGS21680 at Wild-Type and Mutant A₂A Receptors

| Receptor | LUF5834 pKᵢ | CGS21680 pKᵢ |

| Wild-Type | 8.6 ± 0.1 | 7.2 ± 0.1 |

| N253A | 8.4 ± 0.1 | 6.9 ± 0.1 |

Data presented in the tables are derived from Lane et al., 2012.[3]

Signaling Pathways and Experimental Visualization

The adenosine A₂A receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5] This primary signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[5][6]

Caption: Adenosine A₂A Receptor Gs Signaling Pathway.

The experimental workflow to determine the differential interactions of LUF5834 involved site-directed mutagenesis of the A₂A receptor, followed by functional and binding assays.

Caption: Experimental Workflow for Mutagenesis Studies.

Detailed Experimental Protocols

Site-Directed Mutagenesis of the Human A₂A Receptor

Site-directed mutagenesis was performed on the human A₂A adenosine receptor cDNA to introduce single amino acid substitutions. The QuikChange site-directed mutagenesis method is a common and efficient technique for this purpose.[7][8]

-

Primer Design: For each desired mutation, two complementary oligonucleotide primers were synthesized. These primers contained the target codon mutation flanked by 10-15 bases of correct, homologous sequence on both sides. The primers were designed to have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.[7]

-

Mutant Strand Synthesis: A polymerase chain reaction (PCR) was performed using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type A₂A receptor plasmid as the template and the mutagenic primers. The PCR cycling parameters were optimized for the specific primers and template, typically involving an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[7]

-

Digestion of Parental DNA: The PCR product, containing a mixture of parental (wild-type) and newly synthesized mutant plasmids, was treated with the DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, thereby selectively degrading the parental DNA template, which was isolated from a dam+ E. coli strain.[7]

-

Transformation: The DpnI-treated, nicked circular DNA was transformed into competent E. coli cells. The nicks in the mutant plasmid are repaired by the bacterial cellular machinery.

-

Verification: Plasmid DNA was isolated from individual bacterial colonies, and the desired mutation was confirmed by DNA sequencing.

cAMP Functional Assay

The functional potency of LUF5834 and CGS21680 on wild-type and mutant A₂A receptors was determined by measuring their ability to stimulate intracellular cAMP accumulation in transiently transfected HEK293 cells.[9]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells were transiently transfected with the plasmid DNA encoding either the wild-type or mutant A₂A receptor using a suitable transfection reagent (e.g., lipofectamine).

-

Cell Stimulation: 48 hours post-transfection, cells were harvested and resuspended in a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, pH 7.4). Cells were then incubated with varying concentrations of the agonist (LUF5834 or CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. The incubation was typically carried out for 30 minutes at 37°C.[10]

-

cAMP Measurement: Following stimulation, the cells were lysed, and the intracellular cAMP concentration was quantified using a competitive immunoassay, such as a LANCE cAMP assay kit or an AlphaScreen-based assay. These assays utilize the competition between cellular cAMP and a labeled cAMP derivative for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[10][11]

-

Data Analysis: The raw data were converted to cAMP concentrations using a standard curve. Concentration-response curves were then generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The pEC₅₀ values, representing the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response, were determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.

Discussion of Distinct Residue Interactions

The mutagenesis data reveal a clear distinction in the way LUF5834 and the adenosine-like agonist CGS21680 interact with the A₂A receptor.

-

Phe168 (Phenylalanine at position 168): Mutation of this residue to alanine (B10760859) completely abolished the activity of both LUF5834 and CGS21680, indicating that this residue is crucial for the binding of both agonists, likely through a π-π stacking interaction with the aromatic rings present in both compounds.[3]

-

Thr88 (Threonine at position 88) and Ser277 (Serine at position 277): These residues are known to interact with the ribose moiety of adenosine and its analogs. As expected, their mutation to alanine had a significant negative impact on the potency of the ribose-containing agonist CGS21680. In contrast, these mutations had a negligible effect on the potency of the non-ribose agonist LUF5834, confirming that LUF5834 does not rely on these residues for its activity.[3]

-

Asn253 (Asparagine at position 253): This residue is critical for the agonist activity of LUF5834. While the N253A mutation had a minimal effect on LUF5834's binding affinity, it completely abrogated its ability to stimulate cAMP production. This suggests that Asn253 is not essential for the initial binding of LUF5834 but plays a pivotal role in the conformational change required for receptor activation by this non-ribose agonist. For CGS21680, this mutation had a much smaller effect on its agonist activity.[3]

-

Trp246 (Tryptophan at position 246) and Glu13 (Glutamic acid at position 13): Mutations of these highly conserved residues had a pronounced detrimental effect on the function of CGS21680 but only a minor impact on the potency of LUF5834. This further highlights the different binding and activation mechanisms employed by these two agonists.[3]

Conclusion

LUF5834 represents a class of non-ribose agonists that activate the adenosine A₂A receptor through a mechanism distinct from that of traditional adenosine-like ligands. While both types of agonists share a dependency on Phe168 for binding, LUF5834's activation mechanism is uniquely reliant on Asn253 and is independent of the ribose-interacting residues Thr88 and Ser277. These findings provide valuable insights into the molecular determinants of A₂A receptor activation and offer a framework for the structure-based design of novel agonists with tailored efficacy and selectivity profiles. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

LUF5834: A Technical Overview in the Context of Adenosine Receptor Research

A Note to the Reader: Initial research into "LUF5834 in Parkinson's disease research" revealed a critical distinction in its mechanism of action. The prevailing therapeutic strategy for Parkinson's disease involves the antagonism (blocking) of the adenosine (B11128) A2A receptor. However, LUF5834 is not an antagonist; it is a potent adenosine A2A and A2B receptor partial agonist (a substance that activates the receptor).[1][2] This technical guide provides a detailed overview of LUF5834's properties and, for a comprehensive understanding of the field, contrasts its function with the therapeutic approach of A2A antagonists in Parkinson's disease research.

Part 1: LUF5834 - A Profile of a Non-Ribose Adenosine Receptor Agonist

LUF5834 is a non-adenosine, non-ribose compound that has been instrumental in studying the activation of adenosine receptors.[3][4] Its unique structure allows it to engage with the A2A receptor at residues distinct from those used by traditional adenosine-like ligands.[3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile | [1] |

| Molecular Formula | C17H12N6OS | [1] |

| Molecular Weight | 348.38 g/mol | [1] |

| CAS Number | 333962-91-7 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Pharmacological Data: Binding Affinity and Potency

LUF5834 exhibits high affinity and potency at A2A and A2B receptors, with selectivity over A3 receptors.

| Receptor Subtype | Parameter | Value | Reference |

| Human A2A Adenosine Receptor | Ki | 2.6 nM | [1] |

| Human A2B Adenosine Receptor | EC50 | 12 nM | [1][5] |

| Human A1 Adenosine Receptor | Ki | 2.6 nM | [1] |

| Human A3 Adenosine Receptor | Ki | 538 nM | [1][5] |

Experimental Protocols

Detailed methodologies for characterizing LUF5834 and similar compounds typically involve radioligand binding assays and functional assays to measure receptor activation.

1. Radioligand Competition Binding Assay (for determining Ki)

-

Objective: To determine the affinity of LUF5834 for adenosine receptors.

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CGS21680 for A2A).

-

LUF5834 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

GTP (1mM) can be included to assess G protein coupling.[6]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of LUF5834.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of LUF5834 that inhibits 50% of radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

2. cAMP Accumulation Assay (for determining EC50)

-

Objective: To measure the functional potency of LUF5834 as an agonist at Gs-coupled receptors (like A2A and A2B).

-

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with the human A2A or A2B receptor.[3]

-

LUF5834 at various concentrations.

-

cAMP assay kit (e.g., ELISA-based).

-

Cell culture medium.

-

-

Procedure:

-

Plate the transfected cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of LUF5834 for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.

-

Plot the cAMP concentration against the log concentration of LUF5834 and fit a sigmoidal dose-response curve to determine the EC50 (concentration of LUF5834 that produces 50% of the maximal response).

-

Signaling Pathway of LUF5834 (Adenosine A2A Receptor Agonism)

Caption: Signaling pathway of LUF5834 as an A2A receptor agonist.

Part 2: Adenosine A2A Receptor Antagonists in Parkinson's Disease

The therapeutic rationale for targeting A2A receptors in Parkinson's disease is based on their high concentration in the basal ganglia, a brain region critical for motor control. In Parkinson's, the loss of dopamine (B1211576) leads to an overactivity of the "indirect pathway," which is modulated by A2A receptors. By blocking these receptors with an antagonist , the inhibitory effect on motor function can be reduced, thereby improving movement.[4][7]

Proposed Mechanism of Action in the Basal Ganglia

In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic medium spiny neurons of the indirect pathway. Activation of A2A receptors counteracts the effects of D2 receptor stimulation. A2A antagonists block this effect, thereby enhancing dopaminergic signaling and restoring a more balanced motor control.[7]

Caption: Mechanism of A2A antagonists in the striatum for Parkinson's disease.

Clinical Data for A2A Receptor Antagonists

Several A2A receptor antagonists have been investigated in clinical trials for Parkinson's disease. Istradefylline (B1672650) (KW-6002) is approved in some countries as an adjunctive treatment.[7]

| Compound | Phase | Key Finding | Reference |

| Istradefylline (KW-6002) | Approved (Japan, USA) | Reduces "OFF" time without worsening troublesome dyskinesia in patients on levodopa (B1675098). In one study, an 80 mg dose potentiated the anti-parkinsonian response to a low dose of levodopa by 36% and prolonged its efficacy half-time by an average of 47 minutes. | [7][8] |

| Preladenant | Discontinued (B1498344) | Failed to meet primary endpoints in Phase III trials. | [9] |

| Tozadenant | Discontinued | Halted in Phase III due to safety concerns (agranulocytosis). | [9] |

| Vipadenant | Discontinued | Development ceased for strategic reasons. | [9] |

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]LUF5834: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A(2A) receptor antagonist treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LUF5834 in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5834 is a novel, non-ribose partial agonist for the adenosine (B11128) A₁ and A₂A receptors. While not a therapeutic agent itself, LUF5834 serves as a critical research tool for elucidating the physiological and pathological roles of these receptors, which are prominent targets in the development of treatments for a variety of neurological disorders, including cognitive deficits and Parkinson's disease.[1] Its unique properties, including high affinity and its nature as a partial agonist, allow for the detailed pharmacological characterization of adenosine receptor signaling. This technical guide provides a comprehensive overview of LUF5834, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in in-vitro research settings.

Introduction to LUF5834 and its Significance

Adenosine receptors, particularly the A₁ and A₂A subtypes, are G protein-coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system. The adenosine A₁ receptor is a promising therapeutic target for conditions such as cognitive deficits, while the A₂A receptor is implicated in neurodegenerative disorders like Parkinson's disease.[1]

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a potent partial agonist at both the A₁ and A₂A adenosine receptors.[2] Unlike traditional adenosine receptor agonists that are derivatives of adenosine and contain a ribose moiety, LUF5834 is a non-ribose agonist.[1] This structural distinction makes it a valuable tool for studying ligand-receptor interactions that are not dependent on the ribose-binding pocket.

The tritiated form of LUF5834, [³H]LUF5834, is a high-affinity radioligand that has been instrumental in characterizing the binding of various ligands to the adenosine A₁ receptor.[1] Its partial agonism allows it to label both G protein-coupled and uncoupled receptor states with similar high affinity, providing a unique advantage in binding studies.[1]

Mechanism of Action and Signaling Pathways

LUF5834 exerts its effects by binding to and activating adenosine A₁ and A₂A receptors.

-

Adenosine A₁ Receptor Activation: The A₁ receptor is typically coupled to the inhibitory G protein, Gαi. Upon activation by an agonist like LUF5834, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Adenosine A₂A Receptor Activation: The A₂A receptor is coupled to the stimulatory G protein, Gαs. Activation of the A₂A receptor by LUF5834 stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The partial agonism of LUF5834 means that it produces a submaximal response compared to a full agonist, even at saturating concentrations. In the presence of a full agonist, LUF5834 can act as a functional antagonist.[3]

Signaling Pathway Diagram

References

Methodological & Application

LUF5834 experimental protocol for cell culture

Application Notes: LUF5834

Introduction

LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also showing high affinity for the A1 receptor.[1] As a member of the G protein-coupled receptor (GPCR) family, the adenosine A2A receptor is a key therapeutic target in neurological and cardiovascular disorders.[1] LUF5834's unique non-adenosine structure allows it to engage with distinct residues within the A2A receptor binding pocket compared to traditional adenosine-like ligands.[2] This characteristic makes it a valuable tool for investigating adenosine receptor signaling and for screening novel therapeutic agents. These notes provide protocols for the in vitro characterization of LUF5834 in cell culture, including cell viability assessment and functional analysis of downstream signaling pathways.

Mechanism of Action

LUF5834 functions as a partial agonist at the adenosine A2A receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As a partial agonist, LUF5834 elicits a submaximal response compared to full agonists like NECA (N-ethylcarboxamidoadenosine).[3] It can also act as an antagonist when in the presence of a full agonist.[3] Its affinity (Ki) for the A2A receptor is approximately 2.6 nM.

Key Applications

-

In vitro characterization of adenosine A2A receptor activation.

-

Functional cell-based assays, such as cAMP production assays.[4]

-

Radioligand binding assays for screening and characterizing other adenosine receptor ligands.[1]

-

Investigation of downstream signaling pathways modulated by A2A receptor activation.

Material and Storage

LUF5834 (Formula: C17H12N6OS, M.Wt: 348.38) is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. The stock solution should be stored at -20°C.

Data Summary

The following table summarizes hypothetical dose-response data for LUF5834 in stimulating cAMP production in various cell lines expressing the human A2A receptor.